

Spectroscopic Data of 4-Bromoisatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoisatin

Cat. No.: B1231351

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromoisatin** (4-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromoisatin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified set of assigned NMR data for **4-Bromoisatin** is not readily available in a single public source, the expected chemical shifts can be predicted based on the analysis of similar isatin derivatives. The following tables present these predicted values.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Bromoisatin**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.6	d	~8.0
H-6	~7.2	t	~8.0
H-7	~7.0	d	~8.0
N-H	~11.0	br s	-

Note: Spectra are typically recorded in DMSO- d_6 . Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Bromoisatin**

Carbon	Chemical Shift (δ , ppm)
C-2 (C=O)	~184
C-3 (C=O)	~159
C-3a	~118
C-4 (C-Br)	~120
C-5	~125
C-6	~138
C-7	~115
C-7a	~150

Note: Spectra are typically recorded in DMSO- d_6 . Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromoisatin** is expected to show characteristic absorption bands for the N-H, C=O, and C-Br functional groups.

Table 3: Characteristic IR Absorption Bands for **4-Bromoisatin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Medium-Strong, Broad	N-H stretch (amide)
~1750	Strong	C=O stretch (ketone)
~1730	Strong	C=O stretch (amide)
~1610	Medium	C=C stretch (aromatic)
~750	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry data for **4-Bromoisatin** confirms its molecular weight. PubChem provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[\[1\]](#)

Table 4: Mass Spectrometry Data for **4-Bromoisatin**

Parameter	Value
Molecular Formula	C ₈ H ₄ BrNO ₂
Molecular Weight	226.03 g/mol
[M+H] ⁺ (predicted)	225.94982 m/z
[M+Na] ⁺ (predicted)	247.93176 m/z
[M-H] ⁻ (predicted)	223.93526 m/z

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **4-Bromoisatin**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of dry **4-Bromoisatin** powder.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 14 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: DMSO-d₆
- Temperature: 298 K

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm
- Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Bromoisatin**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **4-Bromoisatin** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16
- Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromoisatin**.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

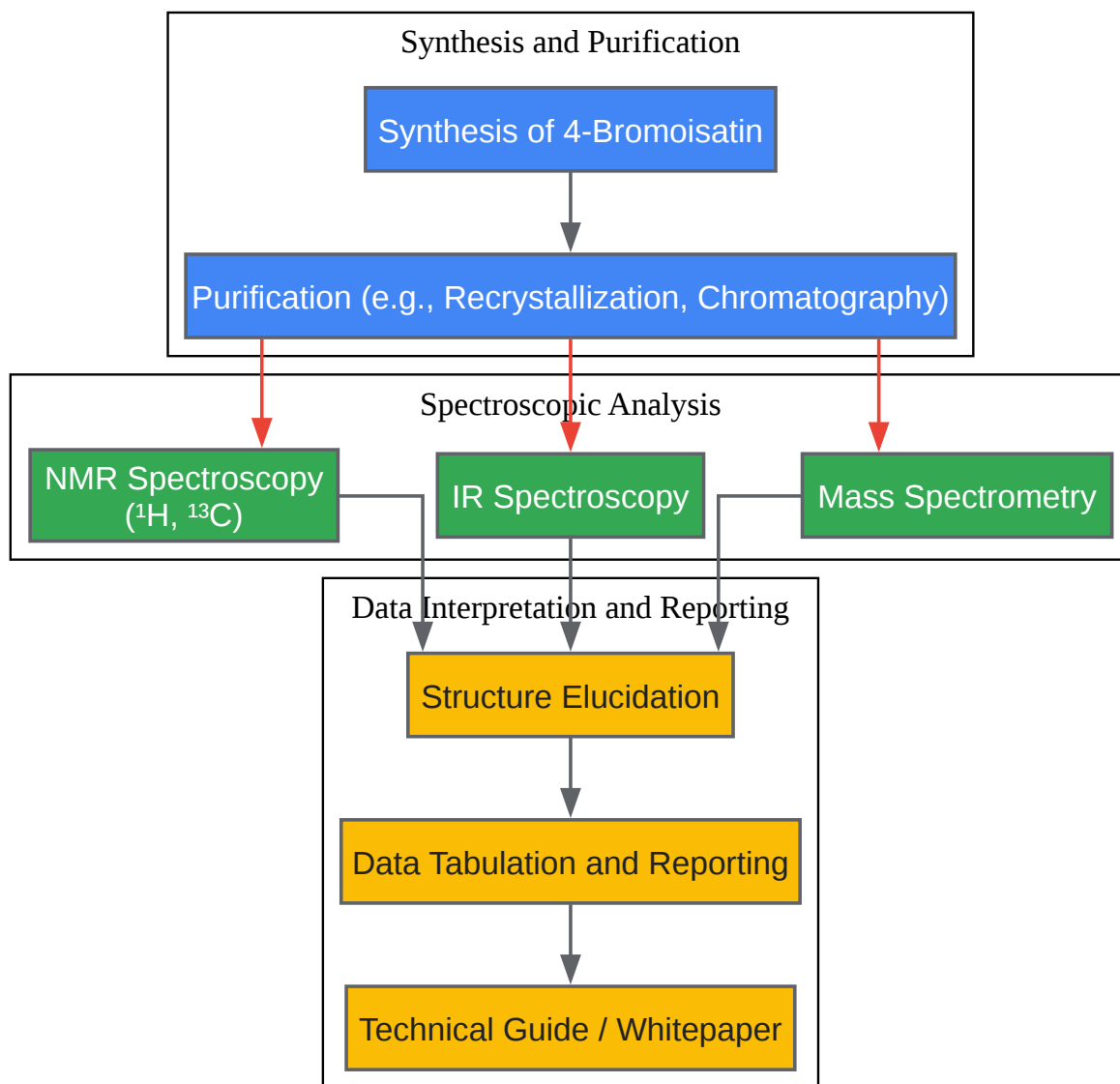
- Prepare a dilute solution of **4-Bromoisatin** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive and/or negative ion mode.
- Mass Range: m/z 50-500
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **4-Bromoisatin**.



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A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
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